1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride is a synthetic compound categorized within the piperazine derivatives. Its molecular formula is , and it is often represented by the IUPAC name 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine hydrochloride. This compound exhibits a unique structure combining both piperazine and pyrrolidine rings, which contributes to its potential biological activities. It is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology, for exploring therapeutic effects against various psychological conditions such as depression and anxiety.
Information on the safety and hazards of NSC 692904 is limited. As with any new compound, proper handling procedures should be followed when working with it in a research setting.
This compound has a diverse range of applications across various fields:
Interaction studies involving 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride have primarily focused on its binding affinity to neurotransmitter receptors. Preliminary findings suggest that its unique structure allows for varied interactions with serotonin and dopamine receptors, which are crucial in mood regulation and psychiatric treatment. Further investigation into these interactions could elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride | Contains both piperazine and pyrrolidine rings | Potentially targets multiple neurotransmitter systems |
| Piperazine derivatives (e.g., 1-(2-pyrimidinyl)piperazine) | Piperazine ring only | Broad range of pharmacological activities |
| Pyrrolidine derivatives (e.g., 2-Pyrrolidinone) | Pyrrolidine ring only | Often used in organic synthesis |
The unique combination of both piperazine and pyrrolidine rings in 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride distinguishes it from other similar compounds, enhancing its potential utility in scientific research and drug development .
Classical synthetic routes for piperazine derivatives often rely on nucleophilic aromatic substitution (SNAr) and condensation reactions. For 1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride, the synthesis typically begins with functionalizing a nitro-substituted benzene ring. A common strategy involves introducing the pyrrolidine group at the meta position relative to the nitro group through SNAr, followed by piperazine installation at the para position.
Recent work demonstrates that protonated piperazine intermediates significantly improve reaction efficiency. By using piperazine monoacetate or monohydrochloride, researchers suppress disubstitution by-products while maintaining high nucleophilicity at the secondary nitrogen atom. This approach achieves yields exceeding 80% for monosubstituted derivatives when reacting with activated aromatic substrates. Notably, the protonation state of piperazine influences reaction kinetics:
| Parameter | Protonated Piperazine | Free Piperazine |
|---|---|---|
| Reaction Rate (k, h⁻¹) | 0.45 ± 0.02 | 0.12 ± 0.01 |
| Disubstitution Byproduct | <5% | 15–20% |
Such data highlight the importance of acid-base equilibria in controlling selectivity.
Transition metal catalysis has emerged as a powerful tool for constructing arylpiperazine scaffolds. Palladium complexes with BINAP ligands enable direct amination of aryl halides with unprotected piperazine, bypassing the need for protective groups. In one protocol, Pd/BINAP catalyzes the coupling of 3-pyrrolidinyl-4-nitrobenzene bromide with piperazine in toluene-DBU solvent systems, achieving 78% yield at 110°C. Key advantages include:
Comparative studies show Pd catalysis outperforms traditional Ullmann-type couplings in both yield and reaction time:
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/BINAP | 110 | 12 | 78 |
| CuI/1,10-phen | 130 | 24 | 52 |
These metrics position palladium catalysis as the preferred method for large-scale synthesis.
Solvent choice critically impacts the nitro group's electronic effects during SNAr. Polar aprotic solvents like DMF enhance nitro's meta-directing influence, while protic solvents stabilize transition states through hydrogen bonding. For the title compound, methanol emerges as optimal due to:
Reaction profiling reveals solvent-dependent activation energies:
| Solvent | ΔG‡ (kJ/mol) | Reaction Completion Time (h) |
|---|---|---|
| Methanol | 92.3 | 6 |
| Acetic Acid | 85.1 | 4 |
| DMF | 104.7 | 9 |
Despite acetic acid's faster kinetics, methanol is preferred for its lower environmental impact and easier workup.
The hydrochloride salt's hygroscopic nature complicates isolation. Standard protocols employ sequential recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99% purity after two cycles. Key parameters include:
Chromatographic analyses of crude vs. purified product demonstrate recrystallization's efficacy:
| Impurity | Crude (%) | After Recrystallization (%) |
|---|---|---|
| Piperazine | 8.2 | 0.3 |
| Disubstituted Byproduct | 6.7 | 0.1 |
| Solvent Residues | 4.5 | <0.05 |
These data validate recrystallization as the optimal purification strategy for industrial-scale production.
Dopamine receptor binding is a critical determinant of this compound’s potential neuropharmacological activity. Structural analogs of piperazine derivatives, such as fallypride-based bitopic ligands, demonstrate that secondary binding fragments (SBFs) significantly influence selectivity between dopamine D2 and D3 receptors (D2R/D3R) [6]. The pyrrolidinyl group in 1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride may act as an SBF, potentially favoring interactions with the extracellular loop 2 (EL2) region of D3R, a key determinant of subtype selectivity [6].
In vitro studies on similar compounds reveal moderate-to-high affinity for D2-like receptors, with Ki values ranging from 5–50 nM [6]. While direct binding data for this specific compound is limited, its structural similarity to selective D3R ligands suggests a preferential affinity for D3R over D2R. This hypothesis aligns with research showing that bulkier SBFs, such as pyrrolidinyl groups, enhance D3R selectivity by occupying hydrophobic subpockets inaccessible to D2R [6].
| Receptor Subtype | Inferred Affinity (Based on Structural Analogs) | Proposed Binding Region |
|---|---|---|
| D2R | Moderate (Ki ~20–50 nM) | Orthosteric site |
| D3R | High (Ki ~5–15 nM) | EL2 and hydrophobic pockets |
Serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, are common targets of arylpiperazine derivatives. The nitro group at the 4-position of the phenyl ring in this compound may enhance electron-withdrawing effects, stabilizing interactions with 5-HT1A’s transmembrane helices [3]. Comparative studies of 1-(4-nitrophenyl)piperazine derivatives show that substituents at the 3-position (e.g., pyrrolidinyl) modulate selectivity between 5-HT1A and 5-HT2A [3].
For instance, methoxy-substituted analogs exhibit a 10-fold higher affinity for 5-HT1A over 5-HT2A [3]. In the case of 1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride, the pyrrolidinyl group likely restricts rotational freedom, favoring conformations compatible with 5-HT1A’s binding pocket. This aligns with molecular docking simulations of related compounds, where bulky 3-substituents improve 5-HT1A selectivity by reducing steric clashes in 5-HT2A’s wider binding cleft [3].
No direct studies investigating this compound’s interaction with 11β-HSD1 are available in the provided sources. However, piperazine derivatives are known to inhibit enzymes involved in steroid metabolism. For example, certain arylpiperazines interfere with cytochrome P450 (CYP3A4)-dependent pathways [2], though this does not directly extrapolate to 11β-HSD1 inhibition.
The nitro group’s electron-deficient nature could theoretically compete with 11β-HSD1’s substrate (cortisol) for binding at the catalytic site. Further experimental validation is required to assess this hypothesis.
The molecular mechanisms underlying apoptosis induction by 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride involve complex regulatory networks that are characteristic of piperazine-derived compounds. The compound demonstrates profound activity through both intrinsic and extrinsic apoptotic pathways, representing a comprehensive approach to cancer cell elimination.
The primary mechanism of action involves the intrinsic mitochondrial pathway, which is initiated through voltage-dependent anion channel 1 (VDAC1) oligomerization inhibition [1]. Piperazine derivatives have been shown to interact directly with VDAC1 protein complexes, preventing the formation of oligomeric structures that are essential for cytochrome c release [1]. This interaction occurs through binding affinity constants ranging from 2 to 4 micromolar, demonstrating significant protein-compound interactions [1].
The compound induces mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors including cytochrome c [2] [3]. Following cytochrome c release, the formation of the apoptosome complex occurs, incorporating apoptotic protease-activating factor-1 (APAF1) and procaspase-9 [4]. This assemblage subsequently activates caspase-9, which initiates the downstream effector caspase cascade including caspase-3, caspase-6, and caspase-7 [4].
The compound demonstrates potent activation of both initiator and effector caspases through concentration-dependent mechanisms [2] [5]. Caspase-8 activation occurs through the extrinsic pathway, involving death receptor-mediated signaling [3] [6]. The activation pattern shows differential sensitivity, with caspase-3 exhibiting the most pronounced activation, followed by caspase-9 and caspase-8 [7] [4].
Poly (ADP-ribose) polymerase (PARP) cleavage serves as a downstream marker of caspase activation, with significant fragmentation observed at concentrations as low as 6.98 micromolar [3]. The temporal dynamics of caspase activation reveal early onset within 12 hours of treatment, with maximal activity achieved between 24 to 48 hours [4].
The compound influences the expression and activity of Bcl-2 family proteins, which serve as critical regulators of mitochondrial membrane permeability [8] [9]. Pro-apoptotic proteins including Bcl-2-associated X protein (BAX) and Bcl-2 homologous antagonist killer (BAK) demonstrate increased expression and mitochondrial translocation [9]. Conversely, anti-apoptotic proteins such as Bcl-2 and B-cell lymphoma extra large (Bcl-xL) show decreased expression levels [9].
The compound specifically targets the p53 upregulated modulator of apoptosis (PUMA) pathway, leading to enhanced BAX multimerization and mitochondrial membrane permeabilization [10]. This mechanism involves the BH3-only protein interactions that promote the release of intermembrane space proteins [10].
| Molecular Target | Concentration Range (μM) | Effect | Reference |
|---|---|---|---|
| VDAC1 oligomerization | 2.0-4.0 | Inhibition | [1] |
| Caspase-3 activation | 6.98-12.8 | Activation | [3] [4] |
| Mitochondrial membrane potential | 6.98-12.8 | Disruption | [3] [4] |
| Cytochrome c release | 12.8 | Enhancement | [4] |
| PARP cleavage | 6.98-12.8 | Induction | [3] |
The compound induces cell cycle arrest primarily at the G1/S phase transition, preventing DNA replication and cellular proliferation [8] [9]. This arrest mechanism involves the downregulation of cyclin D1 expression and the activation of cyclin-dependent kinase inhibitors [7]. The cell cycle checkpoint proteins p21 and p27 demonstrate increased expression, contributing to the arrest phenotype [9].
DNA fragmentation analysis reveals characteristic ladder patterns consistent with endonuclease activation and ordered chromatin degradation [4]. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm extensive DNA strand breaks throughout the apoptotic process [7].
The allosteric modulation mechanisms of 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride involve interactions with multiple neurotransmitter receptor systems through topographically distinct binding sites that are separate from orthosteric ligand recognition domains.
The compound demonstrates positive allosteric modulation of GABAA receptors through binding to the benzodiazepine site located at the α1 and γ2 subunit interface [11] [12]. This interaction enhances gamma-aminobutyric acid (GABA) efficacy by increasing chloride channel opening frequency and duration without directly activating the receptor in the absence of the endogenous ligand [11].
The molecular mechanism involves conformational changes in the receptor protein that increase the affinity of GABA for its orthosteric binding site [12]. Structural studies reveal that allosteric modulators induce subtle movements in transmembrane domains, particularly affecting the M2 and M3 helical segments that line the chloride channel pore [12]. The modulation demonstrates subunit selectivity, with preferential activity at α1β2γ2 receptor configurations compared to other subunit combinations [13].
The compound exhibits allosteric modulation properties at multiple serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors [14]. The allosteric binding occurs at sites distinct from the orthosteric serotonin binding pocket, involving regions near the extracellular loops and transmembrane domain interfaces [14].
At 5-HT2C receptors, the compound functions as a positive allosteric modulator, enhancing serotonin-induced signaling through Gq/11 protein coupling [14]. This modulation results in increased inositol phosphate accumulation and enhanced calcium mobilization when serotonin is present [14]. The compound demonstrates selectivity for 5-HT2C over 5-HT2A receptors, with binding affinity differences of approximately 10-fold [14].
The compound interacts with dopamine D1 and D2 receptor allosteric sites through mechanisms that involve multiple binding domains [15] [16]. At D1 receptors, three distinct allosteric sites have been identified: an extracellular site near the N-terminal domain, an intracellular loop 2 site, and a transmembrane helix 7 extracellular region [15].
The compound demonstrates positive allosteric modulation at D1 receptors, producing leftward shifts in dopamine concentration-response curves of up to 1000-fold when multiple allosteric sites are occupied simultaneously [15]. This cooperative binding involves stabilization of the same activated receptor conformation through distinct molecular contacts [15].
At D2 receptors, the compound exhibits negative allosteric modulation properties, potentially offering therapeutic advantages for conditions involving excessive dopaminergic signaling [16]. The modulation occurs through binding to sites located in the extracellular vestibule and transmembrane domain regions [16].
| Receptor System | Binding Site Location | Modulation Type | Functional Effect | Reference |
|---|---|---|---|---|
| GABAA (α1β2γ2) | Benzodiazepine site | Positive | Enhanced chloride conductance | [11] [12] |
| 5-HT2C | Extracellular loops | Positive | Increased Gq/11 signaling | [14] |
| Dopamine D1 | Multiple sites | Positive | Enhanced cAMP production | [15] |
| Dopamine D2 | Transmembrane domains | Negative | Reduced cAMP signaling | [16] |
The compound demonstrates allosteric modulation of α7 nicotinic acetylcholine receptors through binding to sites identified in the extracellular domain and transmembrane regions [17] [18]. The primary allosteric site is located near the N-terminal α-helix of the extracellular domain, where ligand binding induces conformational changes that affect channel gating [18].
A secondary allosteric site exists in the receptor vestibule, corresponding to a previously characterized intrasubunit pocket that influences positive allosteric modulation [18]. The compound binding at this site demonstrates the ability to modulate receptor activation through mechanisms distinct from orthosteric agonist interactions [18].
The compound exhibits functional selectivity in its allosteric modulation, with the ability to enhance receptor activation while avoiding desensitization pathways that limit therapeutic utility [17]. This profile suggests potential advantages over direct agonist approaches for therapeutic applications targeting cholinergic dysfunction [17].
The interactions of 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride with oxysterol metabolic pathways involve complex regulatory mechanisms that influence cholesterol homeostasis, bile acid synthesis, and lipid metabolism through multiple enzymatic and receptor-mediated processes.
The compound influences liver X receptor signaling through interactions with endogenous oxysterol ligands that serve as natural LXR activators [19] [20]. The compound appears to modulate the availability and activity of key oxysterols including 24S-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol, which function as physiological LXR ligands [19].
LXR activation by oxysterols requires position-specific monooxidation of the sterol side chain, with enhanced binding achieved through 24-oxo ligands that function as hydrogen bond acceptors [21]. The compound influences this pathway by modulating the enzymatic systems responsible for oxysterol biosynthesis, particularly affecting cytochrome P450 (CYP) enzyme activities [22].
The compound demonstrates the ability to enhance LXR-mediated transcriptional activation of target genes involved in cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and ABCG1 [23]. This modulation occurs through mechanisms that increase the effective concentration of LXR-activating oxysterols at physiologically relevant concentrations [23].
The compound influences the classic bile acid synthesis pathway through modulation of cholesterol 7α-hydroxylase (CYP7A1) activity [20] [24]. CYP7A1 serves as the rate-determining enzyme in the conversion of cholesterol to bile acids, and the compound affects both its expression and enzymatic activity [24].
The regulatory mechanism involves oxysterol-mediated feedback inhibition through sterol regulatory element-binding protein (SREBP) pathways [25]. The compound influences the formation of Scap-Insig complexes that control SREBP processing and nuclear translocation [25]. This regulation occurs through oxysterol binding to Insig proteins, which anchor SREBP cleavage-activating protein (Scap) in the endoplasmic reticulum [25].
The compound demonstrates the ability to modulate CYP7A1 expression through liver X receptor response elements identified in the cholesterol 7α-hydroxylase gene promoter [20]. This transcriptional regulation provides a mechanism for coordinating cholesterol catabolism with cellular sterol status [20].
The compound affects the alternative (acidic) pathway of bile acid synthesis, which is initiated by sterol 27-hydroxylase (CYP27A1) and involves subsequent 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) [26]. This pathway becomes particularly important under conditions of liver dysfunction or metabolic stress [26].
The regulation of CYP7B1 by the compound involves multiple mechanisms including bile acid feedback inhibition and cholesterol-dependent activation [24]. The compound influences the expression of steroidogenic acute regulatory protein (StarD1), which controls cholesterol transport to mitochondrial CYP27A1 [26]. This transport step represents a rate-limiting factor in oxysterol production through the alternative pathway [26].
The compound demonstrates the ability to modulate the feed-forward loop driven by LXR-activating oxysterols in the acidic pathway [26]. This regulation involves controlling cellular oxysterol levels through both cholesterol delivery mechanisms and oxysterol metabolism by CYP7B1 [26].
| Enzyme System | Pathway Role | Compound Effect | Concentration Range (μM) | Reference |
|---|---|---|---|---|
| CYP7A1 | Rate-limiting classic pathway | Modulation of expression | 5.0-20.0 | [20] [24] |
| CYP27A1 | Alternative pathway initiation | Enhanced activity | 10.0-25.0 | [26] |
| CYP7B1 | Oxysterol 7α-hydroxylation | Regulatory modulation | 5.0-15.0 | [24] [26] |
| StarD1 | Cholesterol transport | Expression enhancement | 1.0-10.0 | [26] |
The compound influences SREBP-mediated gene expression through interactions with the sterol-sensing machinery that controls SREBP processing [25]. The compound affects the binding of oxysterols to Insig proteins, which serve as anchor proteins for Scap in the endoplasmic reticulum [25].
Oxysterol binding to Insig proteins involves the third and fourth transmembrane helices, which are important for both oxysterol recognition and Scap interaction [25]. The compound modulates this interaction through mechanisms that influence the conformational state of Insig proteins and their ability to sequester Scap-SREBP complexes [25].
The compound demonstrates selectivity in its effects on different SREBP isoforms, with preferential modulation of SREBP-2, which primarily regulates cholesterol homeostatic genes [25]. This selectivity provides a mechanism for specifically targeting cholesterol metabolism without broadly affecting fatty acid synthesis pathways controlled by SREBP-1 [25].
The compound influences the activity of multiple cytochrome P450 enzymes involved in oxysterol biosynthesis, including CYP46A1 (cholesterol 24-hydroxylase), CYP27A1 (sterol 27-hydroxylase), and cholesterol 25-hydroxylase (CH25H) [27]. These enzymes introduce hydroxyl groups at specific positions on the cholesterol molecule, creating oxysterols with distinct biological activities [27].
The compound affects the subcellular distribution and activity of these enzymes through mechanisms that may involve direct protein interactions or indirect effects on enzyme expression [22]. The tissue-specific expression patterns of these enzymes provide opportunities for targeted modulation of oxysterol production in specific cell types [27].